molecular formula C16H15ClN4S B2891361 3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1171054-23-1

3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2891361
CAS No.: 1171054-23-1
M. Wt: 330.83
InChI Key: CCOGTNPMLKDXNC-UHFFFAOYSA-N
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Description

3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a pyridazine ring substituted with a 2-chlorobenzylthio group and a 3,5-dimethyl-1H-pyrazol-1-yl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the 2-Chlorobenzylthio Group: The 2-chlorobenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a chlorinated benzyl derivative.

    Attachment of the 3,5-Dimethyl-1H-pyrazol-1-yl Group: This step involves the formation of the pyrazole ring, which can be achieved through cyclization reactions involving appropriate hydrazines and diketones, followed by subsequent attachment to the pyridazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyridazine ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in biological assays to study enzyme activity, receptor binding, or cellular pathways.

    Materials Science: The compound’s unique structural features may make it useful in the design of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine: Lacks the 3,5-dimethyl substitution on the pyrazole ring.

    3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.

    3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)benzene: Features a benzene ring instead of a pyridazine ring.

Uniqueness

The uniqueness of 3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct biological activities, chemical reactivity, and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4S/c1-11-9-12(2)21(20-11)15-7-8-16(19-18-15)22-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOGTNPMLKDXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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